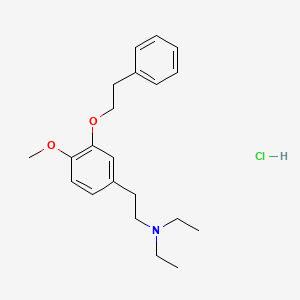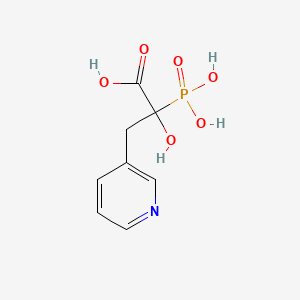
坏死阻滞剂-7
概述
描述
Necrostatin-7 是一种小分子坏死性凋亡抑制剂,坏死性凋亡是一种形态学上类似于坏死的程序性细胞死亡。坏死性凋亡不同于凋亡,并由受体相互作用蛋白激酶介导。 Necrostatin-7已被确定为一种有效的坏死性凋亡抑制剂,并在各种科学研究应用中展现出前景,尤其是在生物学和医学领域 .
科学研究应用
Necrostatin-7 具有广泛的科学研究应用,包括:
生物学: 它被用来研究坏死性凋亡的机制及其在各种生物过程中的作用。
医学: Necrostatin-7 在治疗坏死性凋亡起作用的疾病方面显示出潜力,例如神经退行性疾病、心肌缺血再灌注损伤和某些癌症.
作用机制
Necrostatin-7 通过抑制受体相互作用蛋白激酶的活性发挥作用,尤其是受体相互作用蛋白激酶 1 和受体相互作用蛋白激酶 3。这些激酶是坏死性凋亡信号通路中的关键组成部分。 通过抑制这些激酶,Necrostatin-7 阻止了坏死体复合物的形成以及随后的坏死性凋亡细胞死亡的执行 .
安全和危害
生化分析
Biochemical Properties
Necrostatin-7 plays a crucial role in biochemical reactions by inhibiting necroptosis . It interacts with key proteins involved in necroptosis, such as receptor-interacting protein kinases (RIPKs) . Unlike other necrostatins, Necrostatin-7 does not inhibit RIP1 kinase .
Cellular Effects
Necrostatin-7 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting necroptosis, a form of cell death . This can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, Necrostatin-7 has been shown to suppress catabolism both in vivo and in vitro .
Molecular Mechanism
The molecular mechanism of Necrostatin-7 involves its interaction with key proteins in the necroptosis pathway . It exerts its effects at the molecular level by inhibiting necroptosis, but it does not inhibit the kinase activity of RIP1 . This suggests that Necrostatin-7 may target another regulatory molecule in the necroptosis pathway .
Temporal Effects in Laboratory Settings
The effects of Necrostatin-7 can change over time in laboratory settings. It has been shown to have antioxidant activity in a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay
Dosage Effects in Animal Models
The effects of Necrostatin-7 can vary with different dosages in animal models . For instance, a modest dose of Necrostatin-7 has been shown to inhibit RIPK1/RIPK3 in HGF-induced cardiac fibrosis
Metabolic Pathways
Necrostatin-7 is involved in the necroptosis pathway, which is a type of programmed cell death . It interacts with key proteins in this pathway, such as RIPKs
Transport and Distribution
It is known that Necrostatin-7 can inhibit necroptosis, which suggests that it may interact with key proteins in this pathway
Subcellular Localization
Given its role in inhibiting necroptosis, it is likely that Necrostatin-7 interacts with proteins in specific compartments or organelles involved in this pathway
准备方法
合成路线和反应条件
Necrostatin-7 的合成涉及多个步骤,从核心结构的制备开始,然后引入官能团。合成路线通常包括以下步骤:
- 通过一系列缩合反应形成核心结构。
- 通过取代反应引入官能团。
- 通过结晶或色谱法纯化和分离最终产物 .
工业生产方法
Necrostatin-7 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产率和纯度。主要考虑因素包括溶剂的选择、温度控制和反应时间。 工业生产还涉及严格的质量控制措施,以确保最终产品的稳定性和安全性 .
化学反应分析
反应类型
Necrostatin-7 会发生各种化学反应,包括:
氧化: Necrostatin-7 在特定条件下可以被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变 Necrostatin-7 的官能团,从而改变其化学性质。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化剂等试剂用于取代反应.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,Necrostatin-7 的氧化会导致形成具有改变的生物活性的氧化衍生物 .
相似化合物的比较
类似化合物
Necrostatin-1: 另一种有效的坏死性凋亡抑制剂,但具有不同的化学结构和作用机制。
Necrostatin-3: 与 Necrostatin-1 类似,但进行了增强其效力和选择性的修饰。
Necrostatin-5: 一种结构不同的坏死性凋亡抑制剂,具有独特的特性.
Necrostatin-7 的独特性
Necrostatin-7 在其结构及其抑制坏死性凋亡而不影响其他形式的细胞死亡的能力方面是独一无二的。 其独特的化学结构允许与受体相互作用蛋白激酶发生特异性相互作用,使其成为研究坏死性凋亡和开发新的治疗剂的宝贵工具 .
属性
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJGLNVGTJLIRV-KBEFMPHXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361283 | |
| Record name | STK763743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
351062-08-3 | |
| Record name | STK763743 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40361283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351062-08-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Necrostatin-7 exert its cardioprotective effects?
A1: Necrostatin-7 is known to inhibit necroptosis, a programmed cell death pathway that displays characteristics of necrosis. [] While its exact mechanism of action in the context of myocardial infarction requires further investigation, studies show that Necrostatin-7 administration prior to permanent coronary occlusion in rats led to:
- Reduced infarct size and scar length in the left ventricle: This suggests Necrostatin-7 may limit the extent of myocardial damage following coronary occlusion. [, , ]
- Decreased plasma levels of N-terminal pro-brain natriuretic peptide (NT-proBNP): This indicates improved left ventricular function and reduced cardiac stress. [, , ]
Q2: What is known about the Structure-Activity Relationship (SAR) of Necrostatin-7 and its analogs?
A2: While the provided abstracts don't delve into the specific SAR of Necrostatin-7, one article mentions a "Structure-activity relationship study of a novel necroptosis inhibitor, necrostatin-7." [] This suggests ongoing research focusing on understanding how modifications to the Necrostatin-7 structure impact its activity, potency, and selectivity. Further investigation into this published research and related literature is necessary to gain a comprehensive understanding of the SAR.
Q3: What are the potential in vivo applications of Necrostatin-7 based on the current research?
A3: The research primarily highlights the potential of Necrostatin-7 as a cardioprotective agent. Preclinical studies in rat models of permanent coronary occlusion demonstrate its ability to:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-[(4-Dimethylaminophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B1677922.png)
![2,12-Bis[(dimethylamino)methyl]cyclododecanone](/img/structure/B1677924.png)
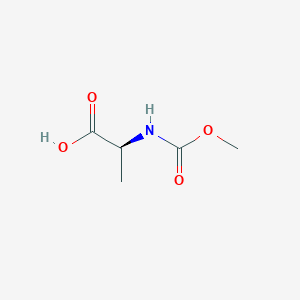
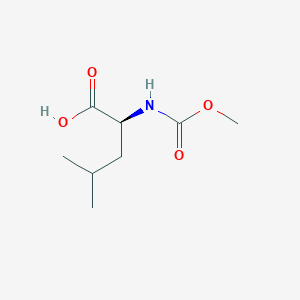
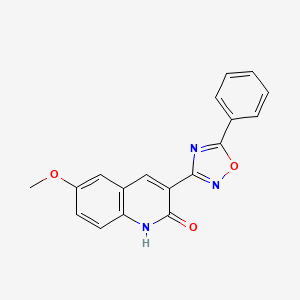
![3,4-difluoro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B1677933.png)

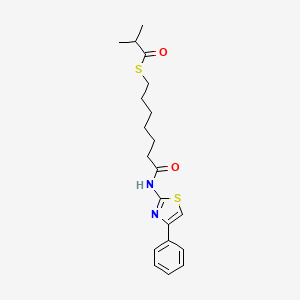

![4-[(3-bromobenzyl)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B1677937.png)

![(2S)-N-(2,3-dihydro-1H-inden-2-yl)-N-[(2-fluorophenyl)methyl]-2-[(1R)-1-naphthalen-1-yl-3,4-dihydro-1H-isoquinolin-2-yl]propanamide](/img/structure/B1677939.png)
